Ethyl 4-(3-cyclobutylureido)benzoate
Description
Ethyl 4-(3-cyclobutylureido)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 3-cyclobutylureido substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 4-(cyclobutylcarbamoylamino)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-13(17)10-6-8-12(9-7-10)16-14(18)15-11-4-3-5-11/h6-9,11H,2-5H2,1H3,(H2,15,16,18) |
InChI Key |
YWIHDDVNEWBXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three categories of benzoate derivatives:
Ethyl 4-(Dimethylamino)benzoate (): Substituent: Dimethylamino (–N(CH₃)₂), an electron-donating group. Reactivity: Exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving superior degrees of conversion (DC) in polymerization. This suggests stronger electron-donating effects enhance radical initiation efficiency . Physical Properties: Resins containing this compound demonstrate improved mechanical strength and lower water sorption compared to methacrylate analogs.
- Substituent : Unmodified benzoate core.
- Toxicity : Ethyl benzoate is widely used in cosmetics due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The absence of polar substituents reduces hydrogen-bonding capacity, resulting in higher volatility and lower solubility in polar solvents .
Ethyl 4-(1-Acetamido-4-ethoxy-4-oxobutyl)benzoate (Compound 29) ():
- Substituent : Acetamido-ethoxy-oxobutyl chain.
- Synthesis : Purified via silica gel chromatography, indicating moderate polarity.
- Molecular Weight : 344 (M+Na)+, larger than the target compound’s estimated molecular weight (~278.3 g/mol). The extended alkyl chain in Compound 29 may reduce bioavailability compared to the rigid cyclobutylureido group .
Key Differences in Physicochemical Properties
*Estimated based on molecular formula (C₁₃H₁₇N₂O₃).
Substituent-Driven Trends
- Steric Effects: The cyclobutyl ring introduces rigidity, contrasting with the flexible dimethylamino group in Ethyl 4-(dimethylamino)benzoate. This rigidity may hinder crystallization or enhance selectivity in molecular interactions.
- Synthetic Complexity : Compounds with branched substituents (e.g., Compound 29) require multi-step synthesis and chromatography, whereas simpler analogs like ethyl benzoate are commercially mass-produced .
Research Implications and Gaps
While this compound’s exact properties remain uncharacterized in the provided evidence, comparisons with structural analogs highlight critical trends:
- Pharmacological Potential: Ureido groups are common in kinase inhibitors (e.g., sorafenib), suggesting possible therapeutic applications.
- Material Science: Its polarity and H-bonding capacity could improve compatibility in polymer blends or adhesives, akin to Ethyl 4-(dimethylamino)benzoate’s role in resin cements .
- Toxicology : The cyclobutylureido group’s metabolic fate warrants investigation, as alkyl benzoates like ethyl benzoate are rapidly hydrolyzed to benign metabolites .
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